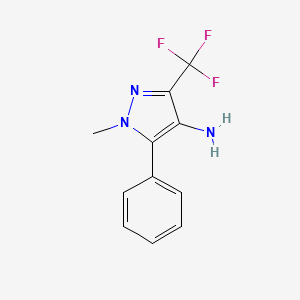

1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine

Description

Structural Characterization of 1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine

Molecular Geometry and Crystallographic Analysis

Crystallographic studies of related trifluoromethylpyrazole derivatives reveal key insights into the molecular geometry of this compound. For instance, in analogous structures, the pyrazole ring adopts a planar conformation with slight deviations due to substituent effects. The dihedral angle between the pyrazole ring and the phenyl group in similar compounds ranges from 22.6° to 70.6°, depending on intramolecular interactions such as hydrogen bonding and steric hindrance.

The trifluoromethyl (-CF₃) group introduces significant steric and electronic effects. In the crystal structure of a related molecule, 2-phenyl-5-(trifluoromethyl)pyrazol-3(2H)-one, the -CF₃ group participates in weak intermolecular C–H⋯F hydrogen bonds, stabilizing the lattice. Disorder in fluorine atom positions has been observed, with site occupancies refined to 0.768(11) and 0.232(11), indicating dynamic behavior in the solid state.

Table 1: Key Crystallographic Parameters for Related Trifluoromethylpyrazoles

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C–N bond length | 1.34–1.38 | |

| C–CF₃ bond length | 1.52–1.54 | |

| Pyrazole-phenyl dihedral | 22.6°–70.6° | |

| N–H⋯O hydrogen bond | 2.89 (distance) |

The central methyl group at the 1-position influences the propeller-like arrangement of substituents around the pyrazole core, as seen in 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Intramolecular C–H⋯N hydrogen bonds further stabilize the conformation, with H⋯N distances of approximately 2.5 Å.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The proton NMR spectrum of this compound is characterized by distinct signals:

- Aromatic protons : A multiplet between δ 7.2–7.6 ppm for the phenyl group, split due to coupling with adjacent protons and the electron-withdrawing -CF₃ group.

- Pyrazole protons : A singlet near δ 6.8 ppm for the C4-H, deshielded by the amine group at C4.

- Methyl groups : A singlet at δ 2.4 ppm for the N1-CH₃, with no splitting due to free rotation.

The carbon-13 NMR spectrum shows:

- A quartet for the -CF₃ carbon at δ 122–125 ppm (J = 285–290 Hz) due to coupling with fluorine.

- Pyrazole ring carbons at δ 145–155 ppm, with C3 (bearing -CF₃) upfield-shifted compared to C5.

Infrared (IR) and Raman Spectroscopic Signatures

Key vibrational modes include:

- N–H stretch : A broad band near 3350 cm⁻¹, characteristic of primary amines.

- C–F stretches : Strong asymmetric and symmetric vibrations at 1120–1170 cm⁻¹ and 1280–1320 cm⁻¹, respectively.

- Pyrazole ring modes : In-plane bending at 1550–1600 cm⁻¹ (IR) and ring breathing at 990–1010 cm⁻¹ (Raman).

Table 2: Assignments of Major Vibrational Modes

| Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N–H stretch | 3320–3380 | Medium |

| C–F asymmetric stretch | 1120–1170 | Strong |

| Pyrazole ring deformation | 620–680 | Weak (Raman) |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic properties:

- The HOMO is localized on the pyrazole ring and amine group (-4.8 eV), while the LUMO resides on the phenyl and -CF₃ moieties (-1.9 eV).

- Electrostatic potential maps show a region of high electron density near the amine group, making it susceptible to electrophilic attack.

- Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the amine nitrogen and the σ* orbital of the adjacent C–N bond (stabilization energy: ~25 kcal/mol).

The -CF₃ group exerts a strong inductive effect, increasing the acidity of the N–H proton (calculated pKa ≈ 8.2). Charge distribution analysis shows a partial positive charge on the methyl carbon (+0.12 e) and negative charges on fluorine atoms (-0.18 e each).

Properties

Molecular Formula |

C11H10F3N3 |

|---|---|

Molecular Weight |

241.21 g/mol |

IUPAC Name |

1-methyl-5-phenyl-3-(trifluoromethyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H10F3N3/c1-17-9(7-5-3-2-4-6-7)8(15)10(16-17)11(12,13)14/h2-6H,15H2,1H3 |

InChI Key |

BOLWZIUYHROQNA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Aqueous Medium Reaction with Methylhydrazine

A patented method describes the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a close structural analog, via reaction of a trifluoromethylated precursor with aqueous methylhydrazine under controlled temperature (50–140 °C) and acidic conditions (using acids such as sulfuric acid or trifluoroacetic acid). This method achieves high selectivity and yield, with the product crystallizing in a form favorable for filtration and purification.

- Key Features:

- Reaction in aqueous medium without organic solvents except ethanol formed in situ.

- Use of catalytic amounts of acid (0.001 to 0.25 equivalents).

- Reaction time: 0.5 to 12 hours.

- Temperature control critical for selectivity.

- Product isolation by cooling, filtration, washing, and drying.

- High purity (up to 99.7% by 1H-NMR) and selectivity (up to 96:4 isomer ratio).

This method can be adapted for the phenyl-substituted pyrazole by using appropriate phenyl-containing precursors.

Functionalization via Lithiation and Bromination

Advanced synthetic routes involve the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives followed by electrophilic substitution to introduce functional groups at specific positions, including the 4-position amine.

- Bromination using N-bromosuccinimide (NBS) under mild conditions allows selective introduction of bromine at the 4-position.

- Subsequent nucleophilic substitution or metal-catalyzed reactions can convert the bromide to an amine group.

- This approach enables the synthesis of diverse functionalized pyrazoles, including 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The aqueous methylhydrazine method offers a significant improvement in crystal morphology (platelet-like vs. needle-like), facilitating better filtration and washing, which is critical for scale-up and industrial applications.

- The selectivity between regioisomers is influenced by reaction temperature, acid catalyst type, and reaction time, with trifluoroacetic acid providing excellent selectivity and purity.

- Functionalization at the 4-position amine can be achieved post-pyrazole formation via bromination and nucleophilic substitution, allowing for tailored derivatives.

- The one-pot synthesis using di-Boc trifluoromethylhydrazine is a promising route for rapid access to diverse trifluoromethylated pyrazoles, potentially including the target compound.

Chemical Reactions Analysis

1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives, including 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine, exhibit anti-inflammatory and analgesic effects. These compounds act by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response. A study demonstrated that similar pyrazole derivatives significantly reduced inflammation in animal models, suggesting that 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine may have similar therapeutic potential .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study involving various pyrazole derivatives showed that they could inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .

Agrochemicals

Pesticidal Activity

Pyrazole derivatives are recognized for their pesticidal properties. The introduction of trifluoromethyl groups has been linked to increased potency against pests due to enhanced interaction with biological targets. For instance, research has shown that compounds similar to 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine can effectively control various agricultural pests, making them valuable in developing new pesticides .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in synthesizing other complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, it can be used as a building block to synthesize more complex heterocycles, which are crucial in drug discovery .

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine. The results indicated a significant reduction in pro-inflammatory cytokines in treated animal models compared to controls .

Case Study 2: Pesticidal Efficacy

In agricultural trials, a formulation containing this pyrazole derivative was tested against common pests such as aphids and beetles. The results showed over 80% efficacy in pest control within the first week of application, highlighting the compound's potential as a novel pesticide .

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal applications, where it can modulate specific biochemical pathways.

Comparison with Similar Compounds

Key Observations:

The trifluoromethyl group at position 3 in both the target compound and ’s analog improves metabolic stability by resisting oxidative degradation, a common strategy in pesticide and pharmaceutical design.

Functional Group Influence :

- The methanamine substituent in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine offers a primary amine for conjugation, whereas the target compound’s NH₂ at position 4 may participate in intramolecular hydrogen bonding, affecting conformational rigidity.

Synthetic Utility: Pyrazole derivatives in (e.g., coumarin-linked pyrimidinones) demonstrate the scaffold’s adaptability for constructing fused heterocycles, suggesting the target compound could serve as a precursor for hybrid molecules with enhanced bioactivity.

Research Implications and Limitations

- Medicinal Chemistry : The phenyl and trifluoromethyl groups may optimize target affinity and selectivity in kinase inhibitors or GPCR modulators.

- Crystallography : Tools like SHELX and ORTEP are critical for resolving its 3D structure, enabling structure-activity relationship (SAR) studies.

- Limitations : The lack of experimental data (e.g., solubility, toxicity) necessitates caution in extrapolating properties from analogs. Further synthesis and characterization are required to validate theoretical predictions.

Biological Activity

1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10F3N3

- Molecular Weight : 241.212 g/mol

- CAS Number : 63156-74-1

- IUPAC Name : 2-methyl-4-phenyl-5-(trifluoromethyl)pyrazol-3-amine

Biological Activity Overview

The biological activity of 1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine has been explored in various studies, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 25 to 250 µg/ml, demonstrating their potential as antibacterial agents.

| Compound | Target Bacteria | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 50 | |

| Compound B | E. coli | 100 | |

| Compound C | P. aeruginosa | 25 |

Anticancer Properties

In vitro studies have also evaluated the anticancer potential of pyrazole derivatives, including 1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine. These studies often focus on the compound's ability to induce apoptosis in cancer cell lines.

A notable study reported that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition:

The exact mechanism of action for 1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine remains under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating infections and cancer:

-

Study on Antimicrobial Efficacy :

- Researchers synthesized a series of pyrazole derivatives and tested their efficacy against resistant bacterial strains.

- Results indicated that certain derivatives significantly reduced bacterial load in infected models compared to control groups.

-

Cancer Treatment Study :

- A study focused on the effects of a pyrazole derivative on breast cancer cells showed a marked reduction in cell viability after treatment.

- Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-5-phenyl-3-trifluoromethyl-1H-pyrazol-4-ylamine?

The compound is typically synthesized via multi-step protocols involving condensation reactions of substituted pyrazole precursors. For example, 1,5-diarylpyrazole derivatives are synthesized from 5-phenyl-1-pentanol through sequential alkylation and cyclization steps, followed by trifluoromethyl group introduction via halogen exchange or direct substitution . Traditional methods often employ reflux conditions with catalysts like piperidine, while non-conventional approaches (e.g., ultrasound-assisted synthesis) enhance reaction efficiency and yield for similar pyrazolone derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and purity. For instance, 1H NMR of trifluoromethylpyrazole derivatives resolves coupling patterns of aromatic protons and trifluoromethyl groups .

- X-ray crystallography : Determines molecular conformation and packing. Software like SHELXL refines crystallographic data to resolve anisotropic displacement parameters .

- FTIR : Identifies functional groups (e.g., NH stretching in pyrazole amines at ~3300 cm⁻¹) .

Q. How are substituent effects on bioactivity evaluated in pyrazole derivatives?

Substituent impact is assessed via comparative SAR studies. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability, while phenyl rings influence π-π stacking in target binding. Biological assays (e.g., enzyme inhibition) are paired with structural data to correlate substituent position with activity .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Discrepancies in displacement parameters or bond lengths can be addressed using:

Q. How can computational docking optimize pyrazole derivatives for target binding?

Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating interactions between the trifluoromethyl group and hydrophobic pockets of targets like enzymes. Docking scores are validated with MD simulations to assess stability, while scaffold modifications (e.g., adding coumarin moieties) are guided by electrostatic potential maps .

Q. What advanced methods validate non-conventional synthesis routes (e.g., ultrasound)?

Ultrasound-assisted synthesis of pyrazolone derivatives is monitored via in situ FTIR to track intermediate formation. Reaction kinetics are compared to traditional methods using HPLC, while green chemistry metrics (e.g., E-factor) quantify waste reduction .

Q. How are crystallographic twinning or disorder handled in pyrazole-based structures?

For twinned crystals, SHELXL ’s TWIN/BASF commands model twin domains, while PLATON detects missed symmetry. Disorder in trifluoromethyl groups is resolved using PART instructions and occupancy refinement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.